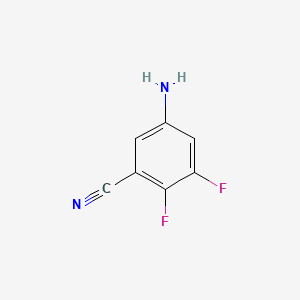

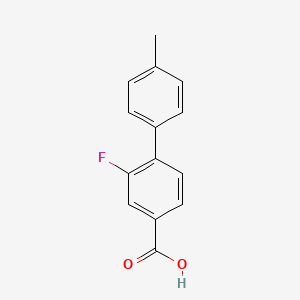

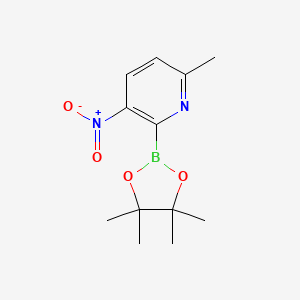

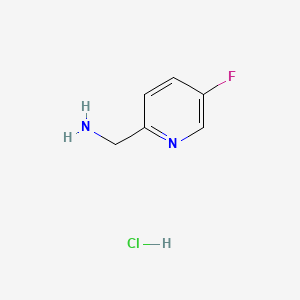

6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is an organic intermediate with borate groups . It is an important raw material in the synthesis of various compounds .

Synthesis Analysis

This compound can be synthesized through nucleophilic and amidation reactions . The Miyaura borylation and sulfonylation reactions are also used in its synthesis .Molecular Structure Analysis

The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The crystal structures obtained by these methods are consistent with the value calculated by density functional theory (DFT) .Chemical Reactions Analysis

The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using DFT . The molecular electrostatic potential and frontier molecular orbitals of the compound have been studied to further clarify certain physical and chemical properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine serves as a critical intermediate in the synthesis of boric acid ester intermediates with benzene rings. These intermediates undergo structural confirmation through a combination of FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provides crystallographic and conformational analyses, with the molecular structures being further validated using density functional theory (DFT). This comprehensive structural elucidation reveals physicochemical properties and conformational stability consistent with the crystal structures determined by X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, offering insights into their chemical reactivity and potential applications in material science and catalysis (P.-Y. Huang et al., 2021).

Vibrational Properties and Crystal Structure

Further studies on similar compounds have emphasized the synthesis, crystal structure, and vibrational properties, highlighting the role of 2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl) benzonitrile and N-(3-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2- dioxaborolan-2-yl)aniline. These compounds are characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and confirmed by X-ray diffraction. DFT and TD-DFT calculations align with experimental data, providing a comparative analysis of spectroscopic data, geometrical parameters, and electronic structure. This research underlines the potential of these compounds for advanced material applications, including optoelectronics and sensors, by elucidating their vibrational assignments and electronic properties (Qing-mei Wu et al., 2021).

Molecular Structure and Conformational Preference

The study of 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane and its complex with pyridine through single-crystal X-ray diffraction and NMR spectroscopy, complemented by DFT calculations, provides vital information on the molecular structure and conformational preferences of these compounds. This research offers foundational insights for designing boron-containing compounds with targeted physical and chemical properties, essential for pharmaceuticals, agrochemicals, and material science (G. S. Khaibullina et al., 2015).

Orientations Futures

Mécanisme D'action

Target of Action

Boronic esters, such as this compound, are generally known to be involved in various transformation processes due to their high reactivity .

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets via a process known as transmetalation . This process involves the transfer of a group (in this case, the boronic ester) from boron to another metal, often a transition metal like palladium . This reaction is a key step in many carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is used to create biaryl compounds, which are common motifs in pharmaceuticals and organic materials .

Pharmacokinetics

It’s worth noting that the compound is soluble in organic solvents such as chloroform, ether, and dichloromethane, but is less soluble in water and may hydrolyze in humid conditions . These properties could potentially affect the compound’s bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This allows for the synthesis of a wide range of organic compounds, including pharmaceuticals and organic materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound is less soluble in water and may hydrolyze in humid conditions . Therefore, the reaction conditions, such as the solvent used and the humidity level, can significantly impact the compound’s reactivity and stability .

Propriétés

IUPAC Name |

6-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-8-6-7-9(15(16)17)10(14-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUGBOXKQIFHEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694473 |

Source

|

| Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-91-8 |

Source

|

| Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-2-[(butylsulfanyl)methyl]benzene](/img/structure/B571945.png)